Structural Distinction and Bioactivity Profile of Urea vs. Thiourea Analogs
The target compound contains a central urea group, which distinguishes it from its closest structural analog, the thiourea derivative (CAS 649740-21-6). While no direct, quantitative comparison between these two specific compounds is publicly available, a broader analysis of indolylurea and thiourea classes reveals that this single atomic substitution (O to S) frequently results in substantial differences in biological activity, often altering potency against specific targets by orders of magnitude [1].
| Evidence Dimension | Functional group affecting bioactivity |
|---|---|
| Target Compound Data | Urea core |
| Comparator Or Baseline | Thiourea analog (CAS 649740-21-6) core |
| Quantified Difference | Not available for direct comparison; class-level inference of significant change |
| Conditions | Based on known structure-activity relationships (SAR) for similar indolyl-urea/thiourea compounds [1] |
Why This Matters
The choice of the urea vs. thiourea core is a primary driver of target affinity and selectivity, making this compound a distinct chemical entity for specific applications rather than an interchangeable analog.
- [1] Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-. CAS Registry Number 649740-21-6. Chemical Abstracts Service. View Source
